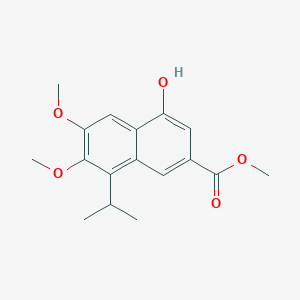
Methyl 4-hydroxy-8-isopropyl-6,7-dimethoxy-2-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-hydroxy-8-isopropyl-6,7-dimethoxy-2-naphthoate is a useful research compound. Its molecular formula is C17H20O5 and its molecular weight is 304.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-hydroxy-8-isopropyl-6,7-dimethoxy-2-naphthoate, a compound belonging to the naphthoate family, has garnered attention for its biological activities. This article synthesizes available research findings, case studies, and data tables that highlight its biological significance.
Chemical Structure and Properties
This compound has the molecular formula C18H22O5 and a molecular weight of approximately 318.37 g/mol. Its structure includes a naphthalene ring with methoxy and hydroxy functional groups, which are believed to contribute to its biological activity.
Antitumoral Activity
Research indicates that compounds similar to this compound exhibit significant antitumoral properties. For instance, studies using the MTT assay have demonstrated that related compounds can inhibit the growth of various tumor cell lines. A notable study found that methyl derivatives of naphthoates showed cytotoxic effects against human cancer cell lines, suggesting potential applications in cancer therapy .
Antimicrobial Properties
The antimicrobial activity of this compound has also been explored. In vitro tests have shown effectiveness against several bacterial strains, including Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) was reported at 1,000 μg/mL for certain derivatives, indicating moderate antimicrobial potency .
Antioxidative Effects
Antioxidative properties are another area where this compound shows promise. It is hypothesized that the presence of methoxy groups enhances its ability to scavenge free radicals, thus providing protective effects against oxidative stress. This aspect is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role .
Case Studies
- Study on Antitumoral Activity : A study published in the Bulletin of the Korean Chemical Society assessed the growth inhibitory effects of methyl derivatives from Trichocolea hatcheri. The results indicated significant growth inhibition in tumor cell lines, supporting the potential use of these compounds in cancer treatment .
- Antimicrobial Testing : Another investigation tested various naphthoate derivatives against common pathogenic bacteria. Results showed that certain modifications to the naphthalene structure increased antimicrobial efficacy, highlighting the importance of structural variations in enhancing biological activity .
Table 1: Biological Activities of this compound
Properties
IUPAC Name |
methyl 4-hydroxy-6,7-dimethoxy-8-propan-2-ylnaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-9(2)15-12-6-10(17(19)22-5)7-13(18)11(12)8-14(20-3)16(15)21-4/h6-9,18H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAIMYGKSJEBHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C=C(C=C(C2=CC(=C1OC)OC)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














